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molecular formula C3H9N<br>CH3(CH2)2NH2<br>C3H9N B044156 Propylamine CAS No. 107-10-8

Propylamine

Cat. No. B044156
M. Wt: 59.11 g/mol
InChI Key: WGYKZJWCGVVSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098226B2

Procedure details

Ethanol (36 ml) was added to bromoacetic acid (5.00 g, 36.0 mmol), and the mixture was stirred under ice-cold water-cooling. Propylamine (14.8 ml, 180 mmol) was added to the mixture over one minute, and then the whole was stirred at an external temperature of 80° C. for 2.5 hours. A 4 N aqueous sodium hydroxide solution (27 ml) was added thereto, and the whole was concentrated under reduced pressure. Then, water (27 ml) and tetrahydrofuran (30 ml) were added to the concentrate, and the mixture was stirred at room temperature. A solution of di-t-butyl carbonate (9.43 g, 43.2 mmol) in tetrahydrofuran (6 ml) was added to the mixture, and after 15 minutes, citric acid monohydrate was added to the reaction mixture to acidify it weakly. The whole was extracted with ethyl acetate (150 ml), and the organic layer was washed with water (100 ml) and saturated brine (50 ml) successively. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5.06 g (65%) of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid as a colorless solid.
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
9.43 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([OH:5])=[O:4].[CH2:6]([NH2:9])[CH2:7][CH3:8].[OH-].[Na+].[C:12](=O)([O:18]C(C)(C)C)[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.C(O)C>[C:14]([O:13][C:12]([N:9]([CH2:2][C:3]([OH:5])=[O:4])[CH2:6][CH2:7][CH3:8])=[O:18])([CH3:17])([CH3:16])[CH3:15] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
14.8 mL
Type
reactant
Smiles
C(CC)N
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
9.43 g
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-cold water-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the whole was stirred at an external temperature of 80° C. for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
the whole was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Then, water (27 ml) and tetrahydrofuran (30 ml) were added to the concentrate
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
EXTRACTION
Type
EXTRACTION
Details
The whole was extracted with ethyl acetate (150 ml)
WASH
Type
WASH
Details
the organic layer was washed with water (100 ml) and saturated brine (50 ml) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CCC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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